An In-Depth Technical Guide to the Physicochemical Characteristics of 4'-tert-Butyl-4-chlorobutyrophenone
An In-Depth Technical Guide to the Physicochemical Characteristics of 4'-tert-Butyl-4-chlorobutyrophenone
Introduction
4'-tert-Butyl-4-chlorobutyrophenone, with the IUPAC name 1-(4-tert-butylphenyl)-4-chlorobutan-1-one, is a substituted aromatic ketone of significant interest in the pharmaceutical industry.[1][2] Its chemical structure, featuring a tert-butylated phenyl ring and a chlorinated butyryl chain, makes it a key intermediate in the synthesis of several non-sedating antihistamines, including Ebastine and Terfenadine.[3][4] A thorough understanding of its physicochemical characteristics is paramount for researchers, scientists, and drug development professionals to ensure purity, optimize reaction conditions, and develop robust analytical methods for quality control.
This technical guide provides a comprehensive overview of the core physicochemical properties of 4'-tert-Butyl-4-chlorobutyrophenone, detailed experimental protocols for its synthesis and analysis, and an in-depth interpretation of its spectral data. The information presented herein is intended to serve as a valuable resource for professionals engaged in the synthesis, characterization, and application of this important pharmaceutical intermediate.
Chemical Identity and Physicochemical Properties
A clear definition of the chemical identity and a summary of the key physicochemical properties are fundamental for the handling, characterization, and application of any chemical compound.
Chemical Structure and Identification
The chemical structure of 4'-tert-Butyl-4-chlorobutyrophenone is presented below, along with its key identifiers.
Table 1: Chemical Identifiers of 4'-tert-Butyl-4-chlorobutyrophenone
| Identifier | Value |
| IUPAC Name | 1-(4-tert-butylphenyl)-4-chlorobutan-1-one[1] |
| CAS Number | 43076-61-5[2] |
| Molecular Formula | C₁₄H₁₉ClO |
| Molecular Weight | 238.75 g/mol |
| Synonyms | 4'-tert-Butyl-γ-chlorobutyrophenone, 1-(4-(tert-Butyl)phenyl)-4-chlorobutan-1-one, TBCB[5][6] |
Physicochemical Data
The physical and chemical properties of 4'-tert-Butyl-4-chlorobutyrophenone are summarized in the following table. These parameters are critical for determining appropriate storage conditions, solvent selection for reactions and purification, and for designing analytical methods.
Table 2: Physicochemical Properties of 4'-tert-Butyl-4-chlorobutyrophenone
| Property | Value | Source(s) |
| Appearance | White to pale yellow crystalline powder | [5] |
| Melting Point | 47-49 °C | |
| Solubility | Soluble in methanol, dichloromethane, and other organic solvents. Insoluble in water. | N/A |
| Stability | Stable under normal temperatures and pressures. | N/A |
Synthesis Protocol: Friedel-Crafts Acylation
The synthesis of 4'-tert-Butyl-4-chlorobutyrophenone is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of tert-butylbenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[7][8]
Reaction Mechanism
The mechanism of the Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of tert-butylbenzene. The para-directing effect of the tert-butyl group favors the formation of the desired 4'-substituted product.
Experimental Procedure
This protocol is adapted from established procedures for Friedel-Crafts acylation reactions.[7][9]
Materials and Equipment:
-
tert-Butylbenzene
-
4-Chlorobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.
-
Cooling: Cool the stirred suspension to 0-5 °C in an ice-water bath.
-
Addition of Acyl Chloride: In the dropping funnel, place a solution of 4-chlorobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C.
-
Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add a solution of tert-butylbenzene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, again keeping the temperature below 10 °C.
-
Reaction Progression: Once the addition of tert-butylbenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 4'-tert-Butyl-4-chlorobutyrophenone.
Structural Elucidation and Spectral Analysis
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR Analysis: The ¹H NMR spectrum of 4'-tert-Butyl-4-chlorobutyrophenone is expected to show characteristic signals for the aromatic protons, the aliphatic chain protons, and the tert-butyl protons. The aromatic protons will appear as a set of doublets in the downfield region (around 7.5-8.0 ppm). The protons of the butyryl chain will exhibit triplet and quintet patterns in the aliphatic region (around 2.0-3.8 ppm). A prominent singlet integrating to nine protons in the upfield region (around 1.3 ppm) is characteristic of the tert-butyl group.[10]
-
¹³C NMR Analysis: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon (around 200 ppm), the aromatic carbons (in the range of 125-160 ppm), the carbons of the aliphatic chain, and the carbons of the tert-butyl group.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4'-tert-Butyl-4-chlorobutyrophenone will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1670-1690 cm⁻¹. Other characteristic peaks include C-H stretching vibrations for the aromatic and aliphatic moieties, and C-Cl stretching vibrations.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of 4'-tert-Butyl-4-chlorobutyrophenone will show a molecular ion peak [M]⁺ corresponding to its molecular weight. Key fragmentation patterns would include the loss of the chlorine atom, cleavage of the butyryl chain, and the formation of characteristic acylium and tert-butyl cations.[12][13]
Analytical Methodologies for Quality Control
Robust analytical methods are essential for determining the purity and assay of 4'-tert-Butyl-4-chlorobutyrophenone in research and manufacturing settings.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a widely used technique for the analysis of 4'-tert-Butyl-4-chlorobutyrophenone.[14] A typical method would employ a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric or formic acid) to improve peak shape.[15]
Illustrative HPLC Method Parameters:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Method validation according to ICH guidelines should be performed to ensure accuracy, precision, linearity, and robustness.[16]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in the final product. A suitable GC method would involve a capillary column with a non-polar stationary phase. The mass spectrometer allows for the definitive identification of any co-eluting impurities.[17][18]
Illustrative GC-MS Method Parameters:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Injection Mode: Split/Splitless
-
Oven Program: Temperature gradient from a low initial temperature to a high final temperature to ensure separation of all components.
-
MS Detector: Electron Ionization (EI) with a scan range appropriate for the expected masses.
Safety and Handling
4'-tert-Butyl-4-chlorobutyrophenone is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[1] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical characteristics of 4'-tert-Butyl-4-chlorobutyrophenone. The detailed information on its synthesis, structural elucidation, and analytical methodologies serves as a valuable resource for scientists and researchers in the field of pharmaceutical development. A thorough understanding and application of this knowledge are crucial for the efficient and safe utilization of this important chemical intermediate in the synthesis of valuable therapeutic agents.
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